molecular formula C18H18FNO2S B15331211 5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

Cat. No.: B15331211
M. Wt: 331.4 g/mol
InChI Key: IZCHRAOWOKMDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various drugs, particularly antiplatelet agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through multiple synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halogenated precursor under palladium-catalyzed conditions. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are used.

  • Substitution: : Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Serves as an intermediate in the synthesis of pharmaceuticals, particularly antiplatelet agents.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Prasugrel: : A well-known antiplatelet agent.

  • Clopidogrel: : Another antiplatelet drug with a similar structure.

Uniqueness

5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one is unique due to its specific structural features and its role as an intermediate in drug synthesis. Its ability to undergo various chemical reactions makes it versatile and valuable in pharmaceutical research and development.

Properties

IUPAC Name

5-[2-cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2S/c19-14-5-3-11(4-6-14)17(18(22)12-1-2-12)20-8-7-15-13(10-20)9-16(21)23-15/h3-6,9,12,15,17H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCHRAOWOKMDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C2=CC=C(C=C2)F)N3CCC4C(=CC(=O)S4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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